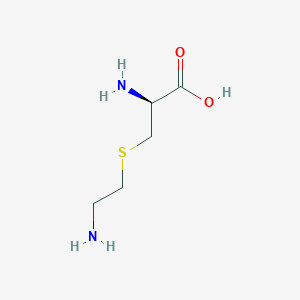

S-(2-Aminoethyl)-D-cysteine

Description

Properties

CAS No. |

53526-71-9 |

|---|---|

Molecular Formula |

C5H12N2O2S |

Molecular Weight |

164.23 g/mol |

IUPAC Name |

(2S)-2-amino-3-(2-aminoethylsulfanyl)propanoic acid |

InChI |

InChI=1S/C5H12N2O2S/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m1/s1 |

InChI Key |

GHSJKUNUIHUPDF-SCSAIBSYSA-N |

Isomeric SMILES |

C(CSC[C@H](C(=O)O)N)N |

Canonical SMILES |

C(CSCC(C(=O)O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: S-(2-Aminoethyl)-D-cysteine can be synthesized through the reaction of cysteine with 2-bromoethylamine. This reaction typically involves the use of a base to deprotonate the cysteine, allowing it to react with the 2-bromoethylamine to form the desired product .

Industrial Production Methods: While specific industrial production methods for S-(2-Aminoethyl)-D-cysteine are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction conditions, such as temperature, pH, and reactant concentrations, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Reactivity with Electrophiles

The thiol group in S-(2-aminoethyl)-D-cysteine participates in nucleophilic reactions:

-

Formaldehyde Adducts : Forms a stable thiazolidine ring (Fig. 1B) at pH 7.4, with slower cyclization kinetics compared to L-cysteine due to steric effects .

-

Displacement Reactions : Thiazolidine derivatives react with aldehydes (e.g., glyoxal) to form mixed disulfides, though D-configuration reduces reaction rates by ~30% versus L-forms .

Kinetic Parameters :

| Reaction | k (M<sup>−1</sup>s<sup>−1</sup>) | Half-Life |

|---|---|---|

| Thiazolidine formation (HCHO) | 1.2 × 10<sup>3</sup> | 15 min |

| Glyoxal displacement | 0.8 × 10<sup>3</sup> | 45 min |

Oxidation Pathways

The thiol group oxidizes under mild conditions:

-

Disulfide Formation : Air oxidation in aqueous solution yields a dimeric disulfide (Fig. 1C) .

-

Sulfonic Acid Production : Treatment with H<sub>2</sub>O<sub>2</sub> (10 eq., pH 8.0) generates sulfonic acid derivatives within 2h .

Oxidation Products :

| Oxidizing Agent | Product | Yield |

|---|---|---|

| O<sub>2</sub> (air) | Disulfide | 90% |

| H<sub>2</sub>O<sub>2</sub> | Sulfonic acid | 65% |

Enzymatic Interactions

While primarily a non-enzymatic reactant, S-(2-aminoethyl)-D-cysteine is metabolized in vivo:

-

D-Amino Acid Oxidase (DAO) : Converts it to 3-mercaptopyruvate, releasing H<sub>2</sub>S in cerebellar and renal tissues .

-

N-Acetyltransferases : Acetylation at the aminoethyl side chain occurs in C. elegans, yielding N-acetylated derivatives with reduced toxicity .

Metabolic Data :

| Enzyme | Substrate | k<sub>cat</sub>/K<sub>m</sub> (M<sup>−1</sup>s<sup>−1</sup>) |

|---|---|---|

| DAO | S-(2-aminoethyl)-D-cysteine | 4.7 × 10<sup>2</sup> |

| NAT | S-(2-aminoethyl)-D-cysteine | 1.1 × 10<sup>3</sup> |

Metal Coordination

The thiol and amino groups chelate divalent metals:

-

Cu(II) Complexes : Forms a 1:1 complex (log K = 8.2) at pH 7.0, stabilizing Cu in +2 oxidation state .

-

Fe(III) Binding : Precipitates as a polymeric Fe-S network under aerobic conditions .

Stability Constants :

| Metal | log K | Structure |

|---|---|---|

| Cu(II) | 8.2 | Square-planar |

| Fe(III) | 10.5 | Octahedral |

Racemization and Stability

The D-configuration racemizes to L-form under alkaline conditions (pH > 10) or at elevated temperatures (>80°C) . At pH 7.4 and 25°C, the half-life exceeds 48h, making it stable in physiological buffers .

Figures

Fig. 1 : (A) Synthesis pathway ; (B) Thiazolidine formation ; (C) Disulfide oxidation .

Scientific Research Applications

Chemistry: S-(2-Aminoethyl)-D-cysteine is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, S-(2-Aminoethyl)-D-cysteine is used to study enzyme mechanisms and protein structures. It can act as a substrate or inhibitor for various enzymes, providing insights into their function and regulation .

Medicine: The compound has potential therapeutic applications due to its structural similarity to cysteine. It may be used in the development of drugs targeting specific enzymes or pathways involved in diseases .

Industry: S-(2-Aminoethyl)-D-cysteine is used in the production of polymers and other materials where its unique chemical properties can be exploited to achieve desired characteristics .

Mechanism of Action

The mechanism by which S-(2-Aminoethyl)-D-cysteine exerts its effects involves its interaction with various molecular targets, including enzymes and receptors. The amino and thiol groups can form covalent bonds with active site residues, modulating the activity of the target proteins . This interaction can lead to inhibition or activation of enzymatic activity, depending on the specific context.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Structurally analogous compounds share the cysteine backbone but differ in substituent groups. Key examples include:

Key Structural Insights :

- The 2-aminoethyl group in S-(2-aminoethyl)-D-cysteine introduces a positively charged side chain, enhancing interaction with bacterial LysRS2 .

- Radiolabeled analogs like S-[18F]CF₃-D-cysteine prioritize imaging utility over antimicrobial activity, leveraging fluorine-18 for PET sensitivity .

- Benzyl or carboxyethyl substituents modify lipophilicity and metabolic stability, impacting applications in drug design .

Antimicrobial Activity

- S-(2-Aminoethyl)-D-cysteine: Exhibits bactericidal effects in Bacillus subtilis when LysRS2 is present. In vitro assays show minimal inhibition of LysRS1, highlighting enzyme specificity .

- S-Substituted Triazole Derivatives (e.g., compounds 9a–d, 10a–d): Demonstrate broad-spectrum antibacterial and antifungal activity, with MIC values <10 µg/mL against Candida albicans and Gram-positive bacteria .

Enzyme Interaction and Resistance

- LysRS1 vs. LysRS2 Specificity: S-(2-aminoethyl)-L-cysteine is a poor substrate for LysRS1 (Km >10 mM) but efficiently recognized by LysRS2 (Km ~0.5 mM), explaining its bactericidal selectivity .

- N-Acetylated Derivatives (e.g., N-acetyl-S-(2-cyanoethyl)-L-cysteine): Used as urinary biomarkers for acrylonitrile exposure, indicating metabolic detoxification pathways distinct from antimicrobial analogs .

Research and Application Findings

Therapeutic Development

- S-(2-Aminoethyl)-D-cysteine: Proposed as a template for antibiotics targeting LysRS2-dependent pathogens, such as Borrelia burgdorferi .

- S-Substituted Triazoles : Show promise in anti-inflammatory drug development, with compound 13 reducing carrageenan-induced edema by >50% at 10 mg/kg .

Diagnostic Tools

- S-[18F]CF₃-D-Cysteine : Clinical trials confirm its utility in glioma biopsy planning, correlating PET uptake with histopathological tumor grade .

Q & A

Q. What analytical methods are recommended for quantifying S-(2-Aminoethyl)-D-cysteine in biological matrices?

To ensure accurate quantification in complex biological samples (e.g., serum, tissue), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Derivatization with agents like N-ethylmaleimide may enhance stability and detection sensitivity. Internal standards (e.g., isotopically labeled analogs) should be used to correct for matrix effects. For validation, include calibration curves, limits of detection/quantification, and recovery rates .

Q. How can researchers synthesize and characterize high-purity S-(2-Aminoethyl)-D-cysteine?

Synthesis typically involves nucleophilic substitution between D-cysteine and 2-chloroethylamine under controlled pH (8–9) in an inert atmosphere. Purification via reverse-phase HPLC or ion-exchange chromatography is critical. Characterization requires - and -NMR to confirm stereochemistry, alongside high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity should be assessed by HPLC with UV detection at 214 nm (for thiol groups) .

Q. What safety protocols are essential for handling S-(2-Aminoethyl)-D-cysteine in laboratory settings?

Use flame-retardant antistatic lab coats, nitrile gloves, and eye protection. Store the compound under nitrogen at –20°C to prevent oxidation. Avoid contact with oxidizing agents, and ensure proper ventilation. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Respiratory protection is generally unnecessary under normal conditions .

Advanced Research Questions

Q. How does S-(2-Aminoethyl)-D-cysteine selectively inhibit bacterial growth via Lysyl-tRNA synthetase (LysRS) isoforms?

S-(2-Aminoethyl)-D-cysteine acts as a substrate analog for LysRS2, competitively inhibiting lysine incorporation during translation. In vitro assays show values for LysRS2 are significantly lower than for LysRS1, explaining its bactericidal specificity. To study this, perform ATP-PP exchange assays with purified LysRS1/LysRS2 enzymes and monitor inhibition kinetics using varying substrate concentrations .

Q. What experimental models are suitable for studying antibiotic resistance mechanisms involving S-(2-Aminoethyl)-D-cysteine?

Replace endogenous LysRS2 in Bacillus subtilis with heterologous LysRS1 (e.g., from Borrelia burgdorferi) via CRISPR-Cas8. Compare growth curves in media containing S-(2-Aminoethyl)-D-cysteine (0–10 mM). Strains expressing LysRS1 alone will exhibit resistance, while dual-expression systems (LysRS1 + LysRS2) show dose-dependent inhibition, revealing isoform-specific resistance mechanisms .

Q. How can metabolomics approaches identify S-(2-Aminoethyl)-D-cysteine-related biomarkers in sepsis or inflammatory syndromes?

Use untargeted LC-MS/MS to profile serum metabolites in patients with systemic inflammatory response syndrome (SIRS) vs. sepsis. Pair with multivariate analysis (e.g., PCA or OPLS-DA) to distinguish biomarkers. D-Cysteine derivatives, such as S-(3-methylbutanoyl)-dihydrolipoamide-E, have been linked to severity grading and mortality risks in sepsis models .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for S-(2-Aminoethyl)-D-cysteine?

In vitro assays may overlook metabolic degradation or transporter-mediated uptake. Validate findings using:

- Microdialysis : Measure compound concentration in target tissues.

- Knockout models : Test efficacy in organisms lacking specific transporters (e.g., cysteine-specific ABC transporters).

- Proteomics : Identify post-translational modifications in LysRS isoforms under in vivo conditions .

Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility in studies involving S-(2-Aminoethyl)-D-cysteine?

- Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Replicates : Use biological triplicates and technical duplicates.

- Controls : Include vehicle-only and positive controls (e.g., known LysRS inhibitors).

- Data reporting : Provide raw spectra, chromatograms, and statistical analyses in supplementary materials .

Q. What statistical methods are appropriate for analyzing dose-response relationships in inhibition studies?

Fit data to a four-parameter logistic model (e.g., ) using nonlinear regression. Report , Hill coefficients, and confidence intervals. Use ANOVA with Tukey’s post hoc test for multi-group comparisons .

Data Interpretation Challenges

Q. How can researchers address variability in S-(2-Aminoethyl)-D-cysteine’s stability across experimental conditions?

Pre-screen for degradation products (e.g., disulfides) via LC-MS. Optimize buffer systems:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.